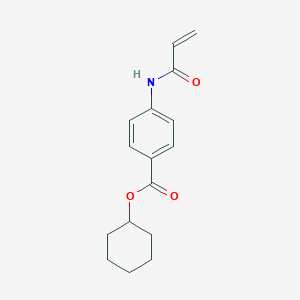

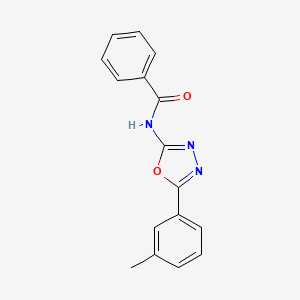

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate, is a chemically synthesized molecule that appears to be a derivative of quinolinone compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into the broader category of quinolinone derivatives and their potential biological activities. For instance, the first paper discusses the synthesis of various ethyl quinolin-4-one-3-carboxylates with different substituents, which suggests a chemical relationship and possible similarities in synthesis methods and biological activities .

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the introduction of different substituents into the quinolinone ring system . This process likely involves multi-step organic reactions, including the formation of the quinolinone core, followed by functionalization at specific positions on the ring. The synthesis of the compound would similarly require careful planning to introduce the piperidine and sulfonyl groups at the appropriate positions on the quinolinone ring.

Molecular Structure Analysis

The molecular structure of Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate would be characterized by the presence of a quinolinone core, a piperidine ring, and a sulfonyl group attached to a methoxyphenyl moiety. The spatial arrangement of these groups and the overall three-dimensional conformation of the molecule would be critical in determining its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the second paper does not directly address the reactions of the specific compound , it does provide insight into the reactivity of related ethyl pyridine carboxylates with various nucleophiles . This suggests that the compound may also undergo reactions with nucleophiles, potentially leading to the formation of new derivatives with different biological properties. The presence of the chloro and sulfonyl groups in particular may make the compound amenable to nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate would be influenced by its molecular structure. The compound is likely to be a solid at room temperature, with specific melting and boiling points that could be determined experimentally. Its solubility in various solvents would depend on the polarity and hydrogen bonding capacity of the molecule. The presence of the sulfonyl group could increase its acidity, while the chloro group could affect its reactivity in substitution reactions.

Scientific Research Applications

Chemical Synthesis and Modification

Research has focused on the synthesis and modification of ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate and related compounds, demonstrating their versatility in chemical reactions. For instance, Mizuno et al. (2006) developed efficient syntheses for metabolites of a similar compound, showcasing the use of methanesulfonyl as a protective group to achieve high yields in Friedel–Crafts reactions (Mizuno et al., 2006). Similarly, Bänziger et al. (2002) explored the solvent's influence on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, highlighting the compound's reactivity and potential for generating diverse molecular structures (Bänziger, Klein, & Rihs, 2002).

Anticancer Potential

A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The compounds showed promising IC50 values against cancer cell lines, indicating their potential as anticancer agents and necessitating further in vivo studies to confirm therapeutic utility (Rehman et al., 2018).

Antimicrobial and Antifungal Activities

The synthesis of new compounds with potential biological activities has been a significant area of research. Faty et al. (2010) reported on the antimicrobial activity of new compounds derived from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, demonstrating antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).

Anti-Tuberculosis Activity

Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating them for antituberculosis activity. The study found that certain substituents significantly affect in vitro activity, providing insights into the design of new antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2005).

properties

IUPAC Name |

ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-17(25)4-9-21(20)26-15-22(23)33(29,30)19-7-5-18(31-2)6-8-19/h4-9,14-16H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDQODRPYPPBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)

![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)

![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)